molecular formula C8H14O3 B13785635 Bis(2,3-epoxy-2-methylpropyl) ether CAS No. 7487-28-7

Bis(2,3-epoxy-2-methylpropyl) ether

Katalognummer: B13785635
CAS-Nummer: 7487-28-7
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: FPFZKFZYQYTAHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(2,3-epoxy-2-methylpropyl) ether: is an organic compound with the molecular formula C8H14O3. It is a di-epoxy compound, meaning it contains two epoxy groups per molecule. This compound is known for its applications in reducing the viscosity of epoxide compositions and is used in various polymerization processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of bis(2,3-epoxy-2-methylpropyl) ether typically involves the reaction of epichlorohydrin with a suitable diol under basic conditions. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then further reacted to form the final di-epoxy compound .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using epichlorohydrin and diols in the presence of catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Bis(2,3-epoxy-2-methylpropyl) ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: Bis(2,3-epoxy-2-methylpropyl) ether is used in the synthesis of various polymers and resins. It acts as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials .

Biology and Medicine: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules.

Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to reduce viscosity makes it valuable in formulating high-performance materials .

Wirkmechanismus

The mechanism of action of bis(2,3-epoxy-2-methylpropyl) ether involves the reactivity of its epoxy groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks in polymers. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are primarily those of nucleophilic substitution and addition .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct reactivity and properties. Its ability to reduce viscosity and form stable cross-linked networks makes it particularly valuable in various industrial applications .

Eigenschaften

CAS-Nummer

7487-28-7

Molekularformel

C8H14O3

Molekulargewicht

158.19 g/mol

IUPAC-Name

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane

InChI

InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3

InChI-Schlüssel

FPFZKFZYQYTAHO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CO1)COCC2(CO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.